CK2-IN-13 vs. Clinical-Stage CX-4945: Comparable In Vitro Potency with Distinct Scaffold and Binding Mode
CK2-IN-13 exhibits an in vitro IC50 of 5.8 nM against CK2, comparable to the clinical-stage inhibitor CX-4945 (IC50 = 1 nM) [1]. However, these compounds belong to different chemical classes (dibenzofuran vs. benzopyridoindole) and engage the CK2α ATP-binding pocket via distinct interactions. CK2-IN-13 forms a characteristic π-halogen bond with gatekeeper Phe113, whereas CX-4945 lacks this specific halogen-bonding feature [1]. This structural divergence translates to different kinome selectivity profiles and may account for variations in off-target liabilities and cellular outcomes.
| Evidence Dimension | In vitro potency against CK2 (enzyme inhibition) |
|---|---|
| Target Compound Data | IC50 = 5.8 nM |
| Comparator Or Baseline | CX-4945 (Silmitasertib): IC50 = 1 nM |
| Quantified Difference | CK2-IN-13 is ~5.8-fold less potent than CX-4945 in this specific assay |
| Conditions | Capillary electrophoresis assay with recombinant CK2 (CK2-IN-13) vs. recombinant CK2α (CX-4945) |
Why This Matters
Provides context for researchers choosing between a clinically validated tool compound and a novel chemotype with distinct binding features that may avoid resistance mechanisms or off-target effects associated with CX-4945.
- [1] Rumler, H., Schmithals, C., Werner, C., Bollacke, A., Aichele, D., Götz, C., Niefind, K., Wünsch, B., & Jose, J. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science, 7(12), 3846–3866. View Source
